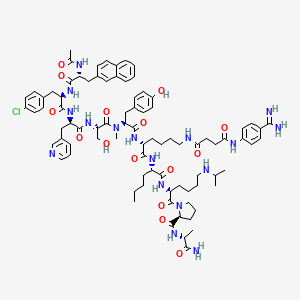
D-Alaninamide, N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-N-methyl-L-tyrosyl-N6-(4-((4-(aminoiminomethyl)phenyl)amino)-1,4-dioxobutyl)-D-lysyl-L-norleucyl-N6-(1-methylethyl)-L-lysyl-L-prolyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Alaninamide, N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-N-methyl-L-tyrosyl-N6-(4-((4-(aminoiminomethyl)phenyl)amino)-1,4-dioxobutyl)-D-lysyl-L-norleucyl-N6-(1-methylethyl)-L-lysyl-L-prolyl-: is a complex peptide compound It is known for its intricate structure, which includes multiple amino acids and functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, each requiring precise conditions. The process typically starts with the protection of amino groups, followed by the sequential addition of amino acids. Each step involves coupling reactions, often facilitated by reagents like carbodiimides. The final deprotection step yields the desired compound.
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). These methods allow for the efficient assembly of the peptide chain. The use of automated synthesizers can enhance the scalability and reproducibility of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and amino acid side chains.
Reduction: Reduction reactions can target specific functional groups, such as nitro groups, if present.
Substitution: Substitution reactions can occur at various positions, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential, particularly in cancer research
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. The exact mechanism depends on the specific application and context of use.
類似化合物との比較
- N-Acetyl-3-(2-naphthyl)-D-alanyl-4-chloro-L-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-N-methyl-L-tyrosyl-L-asparaginyl-D-leucyl-N6-isopropyl-D-lysyl-D-prolyl-D-alaninamide .
- Other peptide derivatives with similar amino acid sequences and functional groups .
Uniqueness: This compound is unique due to its specific sequence and combination of functional groups. Its structure allows for diverse chemical reactions and interactions, making it a valuable tool in research and industry.
特性
CAS番号 |
362588-64-5 |
|---|---|
分子式 |
C85H112ClN17O15 |
分子量 |
1647.4 g/mol |
IUPAC名 |
N-[(5R)-5-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-1-oxohexan-2-yl]amino]-6-oxohexyl]-N'-(4-carbamimidoylphenyl)butanediamide |
InChI |
InChI=1S/C85H112ClN17O15/c1-7-8-20-64(78(111)98-66(22-12-13-41-91-51(2)3)85(118)103-43-16-23-71(103)82(115)93-52(4)76(89)109)96-77(110)65(21-11-14-42-92-73(107)38-39-74(108)95-62-34-30-59(31-35-62)75(87)88)97-83(116)72(48-55-27-36-63(106)37-28-55)102(6)84(117)70(50-104)101-81(114)69(47-57-17-15-40-90-49-57)100-80(113)68(45-54-25-32-61(86)33-26-54)99-79(112)67(94-53(5)105)46-56-24-29-58-18-9-10-19-60(58)44-56/h9-10,15,17-19,24-37,40,44,49,51-52,64-72,91,104,106H,7-8,11-14,16,20-23,38-39,41-43,45-48,50H2,1-6H3,(H3,87,88)(H2,89,109)(H,92,107)(H,93,115)(H,94,105)(H,95,108)(H,96,110)(H,97,116)(H,98,111)(H,99,112)(H,100,113)(H,101,114)/t52-,64+,65-,66+,67-,68-,69-,70+,71+,72+/m1/s1 |
InChIキー |
QFJPNMCTXPYWLJ-LZSYFJBYSA-N |
異性体SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCCCNC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@@H](CCCCNC(=O)CCC(=O)NC2=CC=C(C=C2)C(=N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N(C)C(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
正規SMILES |
CCCCC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)CCC(=O)NC2=CC=C(C=C2)C(=N)N)NC(=O)C(CC3=CC=C(C=C3)O)N(C)C(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


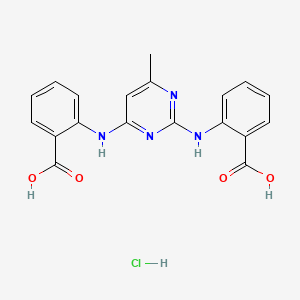
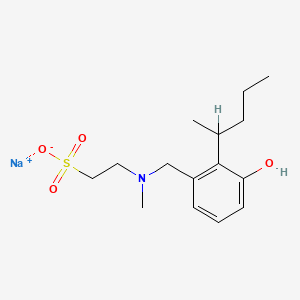
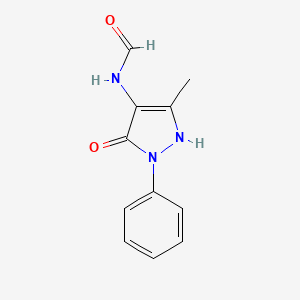

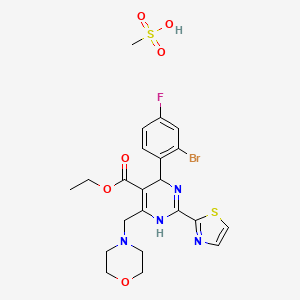
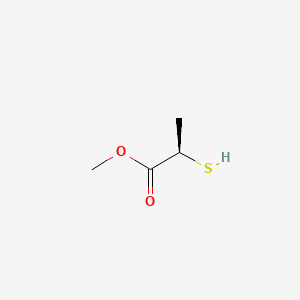
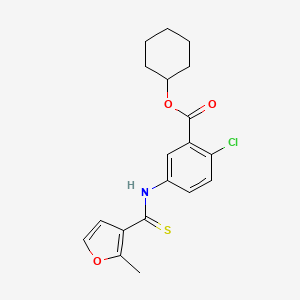
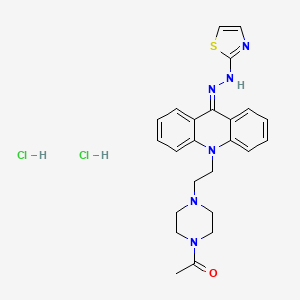
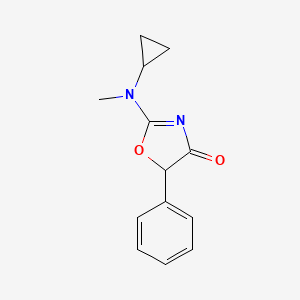
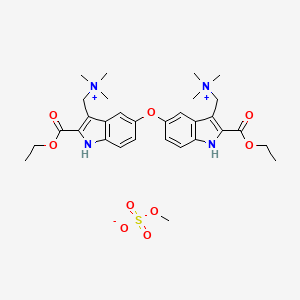
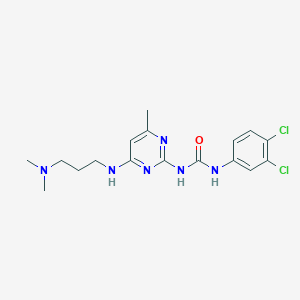
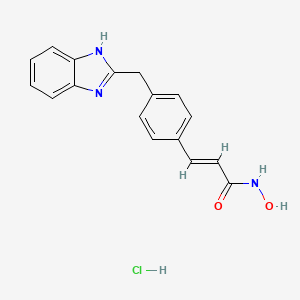
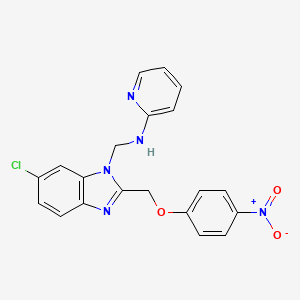
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12768497.png)
